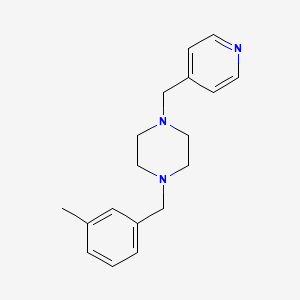![molecular formula C17H18ClNO2 B5862710 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as MDPV, is a synthetic stimulant that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and gained popularity in the early 2000s as a designer drug. MDPV has been associated with numerous cases of addiction, overdose, and death. However, in recent years, scientific research has focused on the potential therapeutic applications of MDPV.
作用機序
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This leads to an increase in the release of these neurotransmitters, which results in the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as cocaine and amphetamines. This compound increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, euphoria, and energy. However, this compound also has negative effects such as anxiety, paranoia, and agitation. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it useful for studying the effects of these neurotransmitters on the brain. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has several limitations as a research tool. It is highly addictive and can be toxic at high doses. It also has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the development of this compound analogs with improved therapeutic potential and reduced toxicity. Another area of interest is the use of this compound as a tool to study the effects of stimulants on the brain and behavior. Finally, research on the potential therapeutic applications of this compound in the treatment of ADHD and depression should be continued.
合成法
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the reaction of 4-methoxyphenylacetone with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound. The purity of this compound can be improved through recrystallization or chromatography.
科学的研究の応用
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the effects of stimulants on the brain. In pharmacology, this compound has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression. In toxicology, this compound has been studied to understand its mechanism of action and potential toxicity.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-8-4-13(5-9-16)10-11-19-17(20)12-14-2-6-15(18)7-3-14/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCMZBIPRXIUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)
![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)


![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
